[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone
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Overview
Description
[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone typically involves the reaction of 4-nitrothiophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 4-nitrothiophenol attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the sulfanyl group.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Reduction: Corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
4-Nitrophenol: Shares the nitro group but lacks the sulfanyl and phenylmethanone groups.
N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}acetamide: Similar structure but with an acetamide group instead of phenylmethanone.
N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}-2-furamide: Contains a furamide group instead of phenylmethanone.
Uniqueness: [4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
6317-77-7 |
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Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]-phenylmethanone |
InChI |
InChI=1S/C19H13NO3S/c21-19(14-4-2-1-3-5-14)15-6-10-17(11-7-15)24-18-12-8-16(9-13-18)20(22)23/h1-13H |
InChI Key |
BJZZAZZTFGDVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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